Enhanced Lipophilicity (XLogP) Compared to Methylthio and Des-methyl Analogs
The ethylthio substituent of the target compound imparts a quantifiably higher lipophilicity compared to its closest analogs. This is a critical factor for membrane permeability and solubility in lipophilic environments [1]. The computed XLogP3-AA value for 4-Pyrimidinol, 2-(ethylthio)-6-methyl- is 1.0, compared to 0.9 for the des-methyl analog 4-Pyrimidinol, 2-(ethylthio)- (CAS 6965-19-1) [2] and 0.6 for the methylthio analog 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one (CAS 6328-58-1) [3].
Δ +0.4
May support membrane permeability and non-polar solubility requirements in research models.
Computed property; experimental determination recommended.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 4-Pyrimidinol, 2-(ethylthio)- (CAS 6965-19-1): XLogP3-AA = 0.9; 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one (CAS 6328-58-1): XLogP3-AA = 0.6 |
| Quantified Difference | ΔXLogP = +0.1 vs. CAS 6965-19-1; ΔXLogP = +0.4 vs. CAS 6328-58-1 |
| Conditions | Computed property based on molecular structure; XLogP3 algorithm [1][2][3]. |
Why This Matters
Higher lipophilicity can be crucial for applications requiring enhanced passive membrane diffusion or solubility in non-polar matrices, making this compound a distinct choice for medicinal chemistry or agrochemical research programs.
- [1] PubChem. (2026). 4-Pyrimidinol, 2-(ethylthio)-6-methyl- (Compound Summary). CID 135408761. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3019-18-9. View Source
- [2] PubChem. (2026). 4-Pyrimidinol, 2-(ethylthio)- (Compound Summary). CID 249308. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6965-19-1. View Source
- [3] PubChem. (2026). 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one (Compound Summary). CID 135400507. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6328-58-1. View Source
